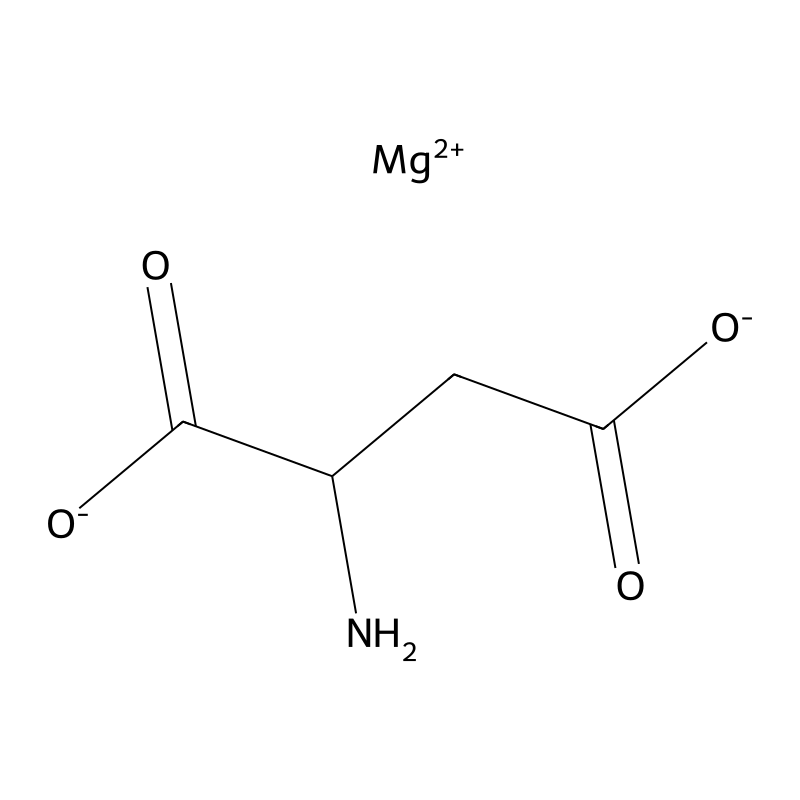

Magnesium DL-aspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Magnesium DL-aspartate is a compound formed from the combination of magnesium ions and aspartic acid, an amino acid that plays a crucial role in various metabolic processes. The chemical formula for magnesium DL-aspartate is , and it is recognized for its high solubility in water and bioavailability compared to other magnesium salts. This compound exists as a coordination complex where the magnesium ion is chelated by two aspartate anions, enhancing its absorption in the body .

The synthesis of magnesium DL-aspartate typically involves a reaction between magnesium sources such as magnesium oxide, magnesium carbonate, or magnesium hydroxide with L-aspartic acid in an aqueous medium. The general reaction can be represented as follows:

This reaction occurs under controlled pH conditions (usually between 6.0 and 7.5) and elevated temperatures (70-80 °C) to facilitate the formation of the compound .

Magnesium DL-aspartate is noted for its biological activities, primarily due to the essential role of magnesium in numerous physiological processes. It supports energy production by aiding in the synthesis of adenosine triphosphate (ATP), which is vital for cellular energy transfer. Additionally, magnesium contributes to muscle function, nerve transmission, and bone health. The presence of aspartic acid enhances its absorption and utilization in the body, making it particularly beneficial for individuals with magnesium deficiency or those engaged in high physical activity .

Several methods exist for synthesizing magnesium DL-aspartate:

- Solid-Liquid Phase Reaction: This method involves mixing magnesium oxide or hydroxide with L-aspartic acid in water at elevated temperatures (70-80 °C). The pH is adjusted to between 6.0 and 7.5, followed by filtration and concentration to obtain the final product .

- Lyophilization: After achieving supersaturation, the solution can be freeze-dried to produce a powdered form of magnesium DL-aspartate, which enhances stability and shelf life .

- Alternative Methods: Other methods may involve different ratios of reactants or modifications in processing conditions to optimize yield and purity .

Magnesium DL-aspartate has several applications:

- Nutritional Supplements: Used widely as a dietary supplement to enhance magnesium levels in individuals with deficiencies.

- Athletic Performance: Beneficial for athletes due to its role in muscle function and energy metabolism.

- Pharmaceuticals: Incorporated into formulations aimed at addressing various health issues related to magnesium deficiency.

- Cosmetics: Utilized in cosmetic formulations due to its beneficial properties on skin health .

Research indicates that magnesium DL-aspartate may interact with certain medications, affecting their absorption and efficacy. For instance, it can decrease the absorption of drugs like Deferasirox, potentially leading to reduced serum concentrations and therapeutic effects . Therefore, caution is advised when co-administering these compounds.

Magnesium DL-aspartate shares similarities with several other magnesium salts but stands out due to its enhanced bioavailability and solubility. Here are some comparable compounds:

| Compound Name | Chemical Formula | Bioavailability | Unique Features |

|---|---|---|---|

| Magnesium Citrate | C6H6MgO7 | High | Often used for digestive health |

| Magnesium Oxide | MgO | Low | Less soluble; often used as an antacid |

| Magnesium Carbonate | MgCO3 | Moderate | Commonly used in supplements but less bioavailable |

| Magnesium Glycinate | C4H8MgN2O4 | High | Known for its calming effects |

Magnesium DL-aspartate is unique due to its combination of high solubility, enhanced absorption facilitated by aspartic acid, and its specific benefits for energy metabolism and muscle function .